molecular formula C9H19NO3 B605455 Tert-butyl 3-(2-aminoethoxy)propanoate CAS No. 1260092-46-3

Tert-butyl 3-(2-aminoethoxy)propanoate

Cat. No.: B605455
CAS No.: 1260092-46-3
M. Wt: 189.25 g/mol
InChI Key: NSCCYXHEZRMPPH-UHFFFAOYSA-N
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Description

NH2-PEG1-CH2CH2-Boc is a compound that belongs to the class of PROTAC linkers. It is a PEG (polyethylene glycol) and alkyl/ether-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NH2-PEG1-CH2CH2-Boc typically involves the reaction of PEG with an amine group (NH2) and a Boc (tert-butoxycarbonyl) protecting group. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and reagents like diisopropylethylamine (DIPEA) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for NH2-PEG1-CH2CH2-Boc are similar to laboratory synthesis but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

NH2-PEG1-CH2CH2-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NH2-PEG1-CH2CH2-Boc has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in developing novel therapeutics for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and drug delivery systems

Mechanism of Action

NH2-PEG1-CH2CH2-Boc functions as a linker in PROTACs, which are designed to bring target proteins into proximity with E3 ubiquitin ligases. This proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG and alkyl/ether components of the linker provide flexibility and solubility, enhancing the efficacy of the PROTAC .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NH2-PEG1-CH2CH2-Boc is unique due to its balance of solubility and flexibility, making it an ideal linker for the synthesis of PROTACs. Its structure allows for efficient protein degradation while maintaining stability and compatibility with various biological systems .

Properties

IUPAC Name

tert-butyl 3-(2-aminoethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCCYXHEZRMPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260092-46-3
Record name tert-Butyl 3-(2-Aminoethoxy)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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